molecular formula C16H16ClNO3S2 B2580850 Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 350999-99-4

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2580850
CAS No.: 350999-99-4
M. Wt: 369.88
InChI Key: YZCAGGMAGITNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrobenzo[b]thiophene class, characterized by a bicyclic core fused with a thiophene ring. Its structure includes an ethyl ester group at position 3 and a 5-chlorothiophene-2-carboxamido substituent at position 2. The 5-chloro moiety enhances electrophilicity and may influence binding affinity to biological targets, such as enzymes or receptors.

Properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S2/c1-2-21-16(20)13-9-5-3-4-6-10(9)23-15(13)18-14(19)11-7-8-12(17)22-11/h7-8H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCAGGMAGITNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a thiophene derivative with significant potential in pharmaceutical applications. This compound features a complex structure that includes a thiophene ring, an amide functional group, and a tetrahydrobenzo[b]thiophene moiety, which contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN1O3S2C_{13}H_{12}ClN_1O_3S_2 with a molecular weight of approximately 307.82 g/mol. The presence of the chlorine atom and specific functional groups enhances its reactivity and biological interactions.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar scaffolds can induce apoptosis in various cancer cell lines.

  • Case Study : In vitro evaluations demonstrated that certain analogs displayed IC50 values ranging from 23.2 to 49.9 μM against breast cancer cells, indicating potent cytotoxicity. Other derivatives showed moderate activity with IC50 values between 52.9 and 95.9 μM .
CompoundIC50 (μM)Activity Level
Compound A23.2High
Compound B49.9High
Compound C52.9Moderate
Compound D95.9Moderate

The mechanism of action for this compound involves interaction with key biological targets such as enzymes and receptors involved in cancer cell proliferation and survival pathways. Studies have shown that these compounds can inhibit signaling pathways associated with tumor growth.

  • Specific Findings : Investigations into the binding affinity of this compound with apoptosis-related proteins have revealed its potential as a STAT3 inhibitor, which is crucial for many cancer types .

Other Biological Activities

In addition to antitumor properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Similar thiophene derivatives have shown promising activity against various bacterial strains.
  • Neuroprotective Effects : Some studies suggest that related compounds may have potential neuroprotective effects by modulating neurotransmitter levels.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various substituents on the thiophene ring.

Structure-Activity Relationship

Understanding the SAR is crucial for developing more effective derivatives:

Structural FeatureImpact on Activity
Chlorine SubstitutionEnhances binding affinity
Amide Group PresenceIncreases solubility and bioavailability
Tetrahydrobenzo[b]thiophene MoietyCritical for cytotoxicity

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Properties
One of the notable applications of this compound is its potential as an anticoagulant agent. Research indicates that derivatives of thiophene compounds can act as inhibitors of blood coagulation factors, specifically factor Xa. This inhibition is crucial for the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and stroke . The compound's structure allows it to interact effectively with biological targets, making it a candidate for further development in anticoagulant therapies.

Antimicrobial Activity
Studies have demonstrated that similar thiophene derivatives exhibit antimicrobial properties. For instance, compounds with thiophene moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus . The presence of the 5-chlorothiophene group in this compound may enhance its bioactivity, making it a potential candidate for developing new antimicrobial agents.

Anticancer Research
There is growing interest in the anticancer properties of thiophene derivatives. Some studies suggest that compounds containing thiophene rings can inhibit tumor growth and induce apoptosis in cancer cells. Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may share these properties due to its structural characteristics .

Material Science

Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Thiophenes are known for their conductive properties and are often used in the fabrication of organic semiconductors and photovoltaic devices. The incorporation of ethyl and chlorothiophene groups can enhance charge transport properties, making this compound a candidate for research in organic light-emitting diodes (OLEDs) and organic solar cells.

Agricultural Applications

Pesticide Development
Research into the use of thiophene derivatives in agrochemicals has shown promising results. Compounds similar to this compound have been investigated for their potential as pesticides or herbicides. Their ability to disrupt biological processes in pests could lead to the development of effective agricultural chemicals that are less harmful to the environment compared to traditional pesticides.

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryAnticoagulant PropertiesTreatment for thromboembolic disorders
Antimicrobial ActivityDevelopment of new antibacterial agents
Anticancer ResearchInhibition of tumor growth
Material ScienceOrganic ElectronicsUse in OLEDs and organic solar cells
Agricultural ApplicationsPesticide DevelopmentEnvironmentally friendly alternatives to traditional pesticides

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Observations :

  • Synthetic Flexibility: Methods like the Petasis reaction and Knoevenagel condensation enable precise modifications, as seen in compounds 6o and 3 .

Physicochemical Properties

Critical physicochemical parameters of selected analogues:

Compound Molecular Weight pKa Solubility Reference
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 359.44 g/mol 12.84 Low (lipophilic)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (precursor) 239.32 g/mol N/A Moderate
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (3) 317.37 g/mol ~10–12 Moderate

Key Observations :

  • Lipophilicity: Methoxybenzamido derivatives (e.g., ) exhibit higher lipophilicity than cyanoacetamido analogues, impacting membrane permeability.
  • Acidity : The pKa of ~12.84 for methoxy-substituted compounds suggests deprotonation under physiological conditions, influencing binding interactions .
Enzyme Inhibition
  • Soluble Epoxide Hydrolase (sEH) Inhibition : Ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-... shows IC50 < 1 µM, highlighting the role of ureido groups in enzyme binding .
  • Antibacterial Activity : Acetylated derivatives (e.g., compound 33 in ) demonstrate moderate activity against Gram-positive bacteria, likely due to enhanced cell wall penetration.
Receptor Modulation
  • NMDA Receptor Modulation: EU1794-29 (thiazolidinone derivative) acts as an allosteric modulator, suggesting tetrahydrobenzo[b]thiophene derivatives can target CNS receptors .

Key Observations :

  • Substituent-Driven Activity : The 5-chlorothiophene group in the target compound may confer unique selectivity for enzymes or receptors compared to hydroxyphenyl or ureido analogues.
  • Therapeutic Potential: Structural diversity enables applications in neurology (e.g., NMDA modulation) and infectious disease (antibacterial activity) .

Q & A

Q. Table 1: Representative Synthesis Methods

ReagentSolventYield (%)Purification MethodReference
Succinic anhydrideCH₂Cl₂67%Reverse-phase HPLC
Maleic anhydrideCH₂Cl₂47%Methanol recrystallization

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Answer:
Key optimization strategies include:

  • Reagent Stoichiometry : Using 1.2 equivalents of anhydrides improves acylation efficiency without side-product formation .
  • Purification : Reverse-phase HPLC (gradient elution: 30% → 100% methanol/water) achieves >95% purity .
  • Solvent Selection : Anhydrous CH₂Cl₂ minimizes hydrolysis of reactive intermediates .
  • Temperature Control : Reflux conditions (40–50°C) balance reactivity and stability of thiophene cores .

Note : Contradictions in yields (e.g., 47% vs. 67%) may arise from differences in substituent steric effects or anhydride reactivity. Systematic screening of reaction times and reagent ratios is recommended .

Basic: What safety protocols are essential for handling this compound?

Answer:
Based on safety data sheets (SDS):

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (Category 2/2A irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory toxicity, Category 3) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How do structural modifications influence biological activity, and how are data contradictions resolved?

Answer:

  • Substituent Effects : Adding electron-withdrawing groups (e.g., -Cl) to the thiophene ring enhances antibacterial activity by increasing electrophilicity . Conversely, bulky substituents (e.g., tert-butyl) may reduce bioavailability .
  • Data Analysis : Contradictory activity results (e.g., in anticancer vs. antibacterial assays) require cross-validation using standardized protocols (e.g., NCI-60 screening panels) . Dose-response curves and mechanistic studies (e.g., enzyme inhibition assays) clarify target specificity .

Q. Table 2: Biological Activity Trends

SubstituentActivity (IC₅₀, μM)Assay TypeReference
5-Chlorothiophene12.5Anticancer (NCI)
Phenyl8.7Antibacterial

Advanced: What computational methods predict reactivity or target interactions?

Answer:

  • DFT Studies : Density Functional Theory (DFT) models the compound’s electronic structure to predict sites of electrophilic/nucleophilic attack .
  • Molecular Docking : Simulations with bacterial DNA gyrase or kinase targets identify binding affinities and guide SAR (Structure-Activity Relationship) studies .

Methodological Tip : Validate computational predictions with experimental kinetics (e.g., surface plasmon resonance) .

Basic: What analytical techniques quantify purity and stability?

Answer:

  • HPLC : Retention time and peak area analysis ensure ≥98% purity .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (melting points: 190–226°C) .
  • Stability Testing : Monitor degradation in DMSO/PBS buffers via UV-Vis spectroscopy (λmax ~254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.